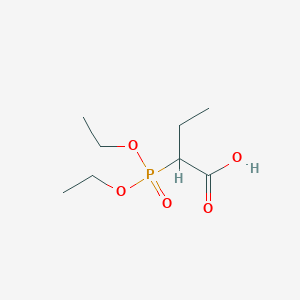
Diethyl(1-carboxypropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(1-carboxypropyl)phosphonate is a useful research chemical with the CAS number 117898-77-8 . It has a molecular weight of 224.19 and a molecular formula of C8H17O5P . The IUPAC name for this compound is 2-diethoxyphosphorylbutanoic acid .
Molecular Structure Analysis
The molecular structure of Diethyl(1-carboxypropyl)phosphonate includes a phosphorus atom bonded to two ethoxy groups and a butanoic acid group . The compound is canonicalized, and it has a complexity of 218 .Physical And Chemical Properties Analysis
Diethyl(1-carboxypropyl)phosphonate has a molecular weight of 224.19 and a molecular formula of C8H17O5P . It has a heavy atom count of 14, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 1 . Its rotatable bond count is 7, and it has a topological polar surface area of 72.8 .Direcciones Futuras
Research involving phosphonates, including Diethyl(1-carboxypropyl)phosphonate, continues to be a field of interest. For instance, phosphonates have been studied for their potential in enhancing the flame retardance of polyacrylonitrile . Additionally, α-aminophosphonates have been studied for their inhibition effect on mild steel corrosion . These studies suggest potential future directions for the use and study of phosphonates.
Propiedades
IUPAC Name |
2-diethoxyphosphorylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-4-7(8(9)10)14(11,12-5-2)13-6-3/h7H,4-6H2,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETDVWKQOUDENP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)P(=O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447284 |
Source


|
| Record name | Butanoic acid,2-(diethoxyphosphinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethoxyphosphoryl)butanoic acid | |
CAS RN |
117898-77-8 |
Source


|
| Record name | Butanoic acid,2-(diethoxyphosphinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

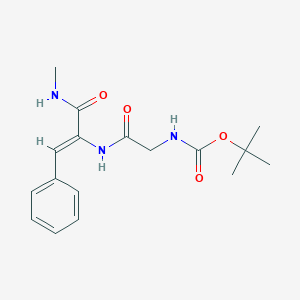
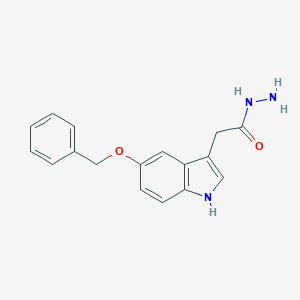


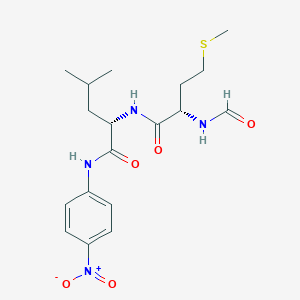

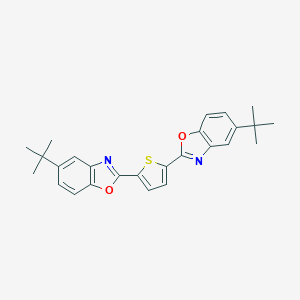
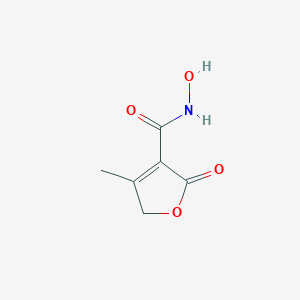



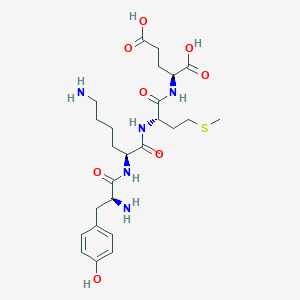

![1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one](/img/structure/B47148.png)